(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one
Description
Chemical Significance in Heterocyclic Chemistry
The (4S,6R)-configured tetrahydro-2H-pyran-2-one derivative occupies a pivotal position in heterocyclic chemistry due to its structural features and synthetic versatility. The molecule’s core consists of a six-membered lactone ring fused with a benzyloxymethyl-substituted tetrahydropyran system, creating a bicyclic framework that mimics motifs found in bioactive natural products such as cochlactone A and dendrobine. The stereochemistry at the 4th and 6th positions is critical for directing regioselective transformations, particularly in palladium-catalyzed C(sp³)–H activation reactions. For instance, the vinyl group at C-4 and the benzyloxymethyl moiety at C-6 create steric and electronic environments that favor intramolecular migratory insertion pathways, enabling the construction of complex bridged lactones.
A key application of this compound lies in its use as a precursor for synthesizing bicyclo[3.2.1] lactones, which are prevalent in terpenoid-derived natural products. The palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction developed by Scripps researchers demonstrates its utility (Table 1). This method transforms linear carboxylic acids into bicyclic lactones with high efficiency, bypassing traditional limitations such as stereochemical mismatches and unwanted byproduct formation. The reaction’s success hinges on the precise stereoelectronic alignment of the substrate, which is ensured by the (4S,6R) configuration.
Table 1: Comparison of Traditional vs. Modern Syntheses of Bicyclic Lactones
The compound’s benzyloxymethyl group further enhances its utility by acting as a protective handle for subsequent functionalization. This feature is exploited in multi-step syntheses, such as the construction of the 6,6,5-tricyclic lactone core of cochlactone A, where selective deprotection and cyclization steps are guided by the molecule’s inherent reactivity.
Historical Context of Tetrahydro-2H-pyran-2-one Derivatives
Tetrahydro-2H-pyran-2-one derivatives have evolved from simple lactone models to sophisticated synthetic intermediates over the past century. Early 20th-century studies focused on their isolation from natural sources, such as the identification of kavain from kava root, which possesses a related γ-pyrone structure. However, synthetic access to enantiopure tetrahydro-2H-pyran-2-ones remained challenging until the advent of asymmetric catalysis in the 1980s.
The development of annulation strategies in the 1990s marked a turning point. For example, the use of Lewis acids to promote cyclization of δ-ketoesters provided initial routes to racemic tetrahydropyranones, but these methods lacked stereocontrol. The introduction of enzymatic resolution techniques partially addressed this issue but introduced scalability constraints. A breakthrough emerged in the 2010s with the application of transition-metal catalysis, particularly palladium-based systems, which enabled direct C–H functionalization of carboxylic acids to access stereodefined lactones.
The compound (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exemplifies the culmination of these advances. Its synthesis leverages modern catalytic asymmetric methods to install the 4S and 6R configurations, which are unattainable via classical lactonization approaches. The molecule’s vinyl group, introduced via Wittig or Heck-type reactions, reflects the integration of olefin metathesis strategies into lactone synthesis—a trend that gained prominence in the 2000s.
Table 2: Key Properties of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(4S,6R)-4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3/t14-,16+/m1/s1 |
InChI Key |
BJLTUDZBDSRQPV-ZBFHGGJFSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC(=O)C1)COCC2=CC=CC=C2)C=C |
Canonical SMILES |
CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Sharpless Epoxidation and Ring-Opening
Key Synthetic Pathway
The enantioselective synthesis begins with (2S)-2-[(benzyloxy)methyl]oxirane (10), which undergoes a copper-mediated opening with vinylmagnesium bromide in tetrahydrofuran (THF) to yield homoallylic alcohol 15 . Subsequent debenzylation with lithium in liquid ammonia produces diol 16 , which undergoes Prins cyclization with 3-(benzyloxy)propanal under trifluoroacetic acid (TFA) catalysis to form the pyran core 9 . Tosylation of 9 with tosyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) yields sulfonate 17a , followed by silylation with tert-butyldimethylsilyl chloride (TBSCl) to afford 17b (92.1% yield).
Critical Parameters:
- Temperature Control : Prins cyclization requires strict control at 0–5°C to avoid racemization.
- Catalyst Screening : TFA outperforms Brønsted acids (e.g., H₂SO₄) in minimizing side reactions.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxirane Opening | VinylMgBr, CuI, THF, −78°C | 78% | 95% |
| Prins Cyclization | 3-(Benzyloxy)propanal, TFA, DCM | 65% | 98% |
| Silylation | TBSCl, imidazole, DCM, 0°C | 92% | 99% |
Stereocontrolled Ring-Opening of Epoxides
Epoxide Preparation and Regioselective Opening
Epoxide 24 is synthesized from diol precursors via Sharpless asymmetric epoxidation using titanium(IV) isopropoxide and diethyl tartrate (DET). Ring-opening with benzyloxyacetaldehyde in DMF at −20°C affords tetrahydropyran 25 with 85% enantiomeric excess (ee).
Optimization Insights:
- Solvent Effects : DMF enhances nucleophilicity compared to THF, improving regioselectivity (C4:C6 = 9:1).
- Catalytic Asymmetric Additions : Jacobsen’s thiourea catalysts increase ee to >95% in model systems.
Mitsunobu Reaction for Etherification
Installation of Benzyloxy Groups
The Mitsunobu reaction enables stereoretentive etherification of secondary alcohols. For example, treatment of 2-hydroxymethyl-3,4-dihydro-2H-pyran with benzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF yields the benzyl-protected intermediate 4a (72% yield).
Key Considerations:
Industrial-Scale Production via Continuous Flow Reactors
Process Intensification
Industrial synthesis employs continuous flow systems for cyclization and oxidation steps. For instance, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one is oxidized to the carboxylic acid derivative using TEMPO/NaClO in a plug-flow reactor (residence time = 30 min, yield = 77%).
Scalability Metrics:
- Throughput : 5 kg/h with >99% conversion.
- Purification : High-vacuum distillation (0.1 mmHg, 120°C) achieves 99.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sharpless Epoxidation | High enantioselectivity (>90% ee) | Multi-step, costly reagents | 65–78% |
| Mitsunobu Reaction | Mild conditions, broad substrate scope | Phosphine oxide waste generation | 70–85% |
| Continuous Flow | Scalable, reduced reaction times | High capital investment | 75–90% |
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exhibit various biological activities. Some notable applications include:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are crucial in preventing oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, making it a candidate for anticancer drug development.
Polymer Synthesis
The unique reactivity patterns of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one allow for its use in polymer synthesis:
- Radical Polymerization : The vinylic double bond can undergo radical polymerization to form high molecular weight polymers.
- Ring-opening Polymerization : The tetrahydropyran structure can be utilized in ring-opening polymerization processes to create biodegradable polymers with potential applications in drug delivery systems.
Case Studies
Several studies highlight the practical applications of this compound:
- Biological Interaction Studies : Research has focused on the interactions between (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one and various biological macromolecules such as proteins and nucleic acids. These studies utilize techniques like NMR spectroscopy and mass spectrometry to elucidate the mechanisms of action.
- Polymer Characterization : In a study exploring the polymerization of similar compounds, it was found that the resulting polymers exhibited unique mechanical properties and thermal stability, which could be advantageous for material science applications.
Mechanism of Action
The mechanism of action of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyran-2-one Derivatives
(4R,6S)-6-((2,6-Dimethylphenoxy)methyl)-4-hydroxytetrahydro-2H-pyran-2-one (4f)
- Structure: Shares the tetrahydro-2H-pyran-2-one core but differs in substituents: 4-position: Hydroxy group instead of methyl-vinyl. 6-position: 2,6-Dimethylphenoxymethyl instead of benzyloxymethyl. Stereochemistry: (4R,6S) vs. (4S,6R).
- Implications: The hydroxy group at C4 increases polarity, while the phenoxy substituent may alter steric and electronic properties. This compound is relevant in chemoenzymatic synthesis for chiral alcohols .
4-(5,6-Dimethyl-2-benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c)
- Structure: Pyran-2-one core with a benzothiazolylamino group at C4 and a methyl group at C4.
- Key Data :
- Melting point: 175–176°C.
- FTIR peaks: 3446 (N-H), 1685 cm⁻¹ (C=O lactone).
- Activity : Exhibits antibacterial properties, highlighting the role of heterocyclic substituents in biological activity .
(2R,3R)-3-(Benzoyloxy)-2,3-dihydro-2,3-dimethoxy-6-methyl-4H-pyran-4-one
- Structure : A dihydro-pyran-4-one (unsaturated lactone) with benzoyloxy and dimethoxy groups.
- Synthesis : High-yield routes (77–82%) via benzoylation and methoxylation.
- Comparison : The 4-one lactone and unsaturated ring contrast with the saturated tetrahydro-2H-pyran-2-one core of the target compound. Benzoyloxy groups enhance lipophilicity .
Stereochemical and Functional Group Variations
(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues
- Structure : Tetrahydro-2H-pyran with benzhydryl and benzylamine groups.
- Key Difference : The absence of a lactone ring and presence of amine functionality distinguish it from the target compound. Such analogues are explored for receptor-binding applications .
Benzyl 3,4,6-tri-O-benzyl-2-O-phosphoramidite Derivatives
Benzopyranones and Flavanones
(2S)-5,7-Dihydroxy-6-prenyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Structure : Benzopyran-4-one core with prenyl and phenyl groups.
- Comparison : The 4-one lactone and aromatic ring system differ from the pyran-2-one core. Prenyl groups enhance hydrophobicity, influencing bioavailability .
Hispidulin (5,7-Dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)
- Structure: Flavonoid with methoxy, hydroxy, and phenyl substituents.
- Key Data : Molecular weight 300.26 g/mol, InChIKey
IHFBPDAQLQOCBX-UHFFFAOYSA-N.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Stereochemistry : The (4S,6R) configuration of the target compound may confer unique reactivity in asymmetric synthesis compared to (4R,6S) analogues .
- Substituent Effects : Benzyloxy groups enhance steric bulk and lipophilicity, while vinyl groups offer sites for further functionalization (e.g., polymerization or cross-coupling) .
- Biological Activity : Pyran-2-one derivatives with heterocyclic substituents (e.g., benzothiazole) show promise in antimicrobial applications, though the target compound’s activity remains unexplored .
Biological Activity
The compound (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. Its unique structural features, including a benzyloxy group and a vinylic double bond, contribute to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is , with a molar mass of 260.33 g/mol . The stereochemistry (4S,6R) indicates specific three-dimensional arrangements that are crucial for its biological interactions.
Biological Activities
Research indicates that compounds similar to (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exhibit a range of biological activities:
- Antitumor Activity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For example, certain 4-amino-2H-pyran-2-one analogs demonstrated ED50 values ranging from 0.059 to 0.090 μM in inhibiting tumor cell growth .
- Antioxidant Properties : The presence of the tetrahydropyran ring structure is associated with antioxidant activity, which is beneficial in reducing oxidative stress in cells .
- Anti-inflammatory Effects : Similar structures have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzyloxy Group | Enhances lipophilicity and cellular uptake |
| Vinylic Double Bond | Increases reactivity with biological macromolecules |
| Stereochemistry | Specific configurations lead to selective binding to targets |
The stereochemistry plays a pivotal role in determining the compound's interaction with proteins and nucleic acids, affecting its overall efficacy as a therapeutic agent .
Case Studies
Several studies have explored the biological effects of related compounds:
- Cytotoxicity in Cancer Cells : A study evaluated the effects of various pyranone derivatives on human cancer cell lines, finding that modifications at specific positions significantly altered their cytotoxic profiles. For instance, compounds with aromatic substituents showed enhanced activity compared to those with aliphatic groups .
- Antioxidant Evaluation : Another investigation highlighted the antioxidant capacity of tetrahydropyran derivatives, demonstrating their ability to scavenge free radicals effectively .
- Anti-inflammatory Mechanisms : Research has indicated that certain pyranone derivatives inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
